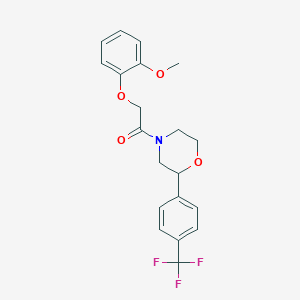

2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone

Description

2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone is a synthetic organic compound featuring a morpholine ring substituted with a trifluoromethylphenyl group, an ethanone backbone, and a 2-methoxyphenoxy substituent. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its hybridized structure, combining electron-withdrawing (CF₃) and electron-donating (methoxy) groups.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO4/c1-26-16-4-2-3-5-17(16)28-13-19(25)24-10-11-27-18(12-24)14-6-8-15(9-7-14)20(21,22)23/h2-9,18H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQOUDFLAGCAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 2-(2-methoxyphenoxy)acetic acid, which is then reacted with appropriate reagents to introduce the trifluoromethylphenyl and morpholino groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The phenoxy and morpholino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogues from Crystallographic Studies

The Cambridge Structural Database (CSD) highlights four structurally related 1-arylanilinoethanone derivatives . For instance, 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone (CSD entry: XXXX) shares the ethanone backbone and methoxy-substituted aromatic ring but differs in the absence of a morpholine ring and trifluoromethyl group. Instead, it features a diphenyl system and a methyl-substituted anilino group. Crystallographic studies reveal that such compounds exhibit planar geometries around the ethanone core, with intramolecular hydrogen bonds stabilizing the structure.

Thiomorpholine Derivatives

(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone (CAS: 2624417-36-1) replaces the morpholine ring with a thiomorpholine (sulfur-containing) group and introduces a fluorine atom . Key differences:

- Electronic Effects : Thiomorpholine’s sulfur atom increases electron density compared to morpholine’s oxygen, altering reactivity and binding affinity.

- Physicochemical Properties : Fluorine’s electronegativity may enhance metabolic stability but reduce solubility relative to the methoxy group in the target compound.

- Synthetic Accessibility : Thiomorpholine derivatives often require specialized sulfur-containing reagents, complicating synthesis compared to morpholine-based routes.

Allyl-Substituted Analogues

Another compound from , 1-(2-(4-(trifluoromethyl)phenyl)allyl)-1H-benzo[d]imidazole, substitutes the ethanone group with an allyl chain . This modification eliminates the ketone’s hydrogen-bonding capacity but introduces alkene-related reactivity (e.g., electrophilic additions).

Research Findings and Implications

- Electronic Tuning : The trifluoromethyl group in all analogues enhances stability, but the morpholine/thiomorpholine choice dictates hydrogen-bonding and solubility profiles.

- Synthetic Challenges : Functionalizing the morpholine ring (as in the target compound) requires precise control to avoid side reactions, unlike simpler benzimidazole or allyl derivatives.

- Biological Potential: While the target compound’s bioactivity remains unexplored, benzimidazole analogues in show promise in medicinal chemistry, suggesting avenues for future testing.

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C21H20F3N1O3

- Molecular Weight: 393.39 g/mol

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, potentially leading to increased biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity: Many derivatives containing trifluoromethyl groups have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways .

- Antiviral Activity: Certain analogs have demonstrated efficacy against viral infections, particularly influenza, by inhibiting viral replication in cell culture studies .

- Cytotoxic Effects: The compound's structural components suggest potential cytotoxic effects against cancer cell lines, which may be explored further through in vitro assays .

Table 1: Biological Activities of Related Compounds

| Compound Name | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | COX-2 | 10.4 | Enzyme Inhibition |

| Compound B | LOX-5 | 19.2 | Enzyme Inhibition |

| Compound C | MCF-7 | 15.6 | Cytotoxicity |

| Compound D | Influenza Virus | 7.17 | Antiviral Activity |

Case Studies

- Antiviral Efficacy : A study conducted on a series of compounds structurally related to the target compound indicated that several derivatives exhibited significant antiviral activity against the H1N1 influenza virus. The most effective compound demonstrated an EC50 value of 7.17 µM, indicating high potency in reducing viral cytopathic effects in Madin-Darby canine kidney (MDCK) cells .

- Cytotoxicity Assessment : In another investigation focusing on cancer cell lines, the compound showed promising cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of 15.6 µM. This suggests that modifications to the structure could enhance its efficacy against various cancer types .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that:

- The trifluoromethyl group significantly contributes to increased hydrophobicity, enhancing cellular uptake and retention.

- Substituents on the aromatic rings impact the binding affinity to biological targets, with electron-withdrawing groups typically increasing activity against certain enzymes.

- Modifications at the morpholino position can alter the pharmacokinetic properties and selectivity towards specific targets.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2-(2-Methoxyphenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone to ensure high yield and purity?

- Methodology :

- Catalysts and Solvents : Use palladium-based catalysts (e.g., Pd(dppf)Cl₂) for coupling reactions involving trifluoromethylphenyl groups. Dichloromethane (DCM) or ethanol are preferred solvents for morpholino-ethanone bond formation .

- Temperature Control : Maintain reactions at 60–80°C for optimal kinetics, especially during nucleophilic substitutions involving morpholine derivatives .

- Purification : Employ flash column chromatography (FCC) with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Recrystallization in methanol can further enhance purity .

- Data Table :

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenoxy, trifluoromethylphenyl) and morpholino integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₂H₂₂F₃NO₄: expected [M+H]⁺ = 434.16) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>98% by area) .

- Data Table :

Advanced Questions

Q. How can reaction conditions be optimized to enhance selectivity during the coupling of the trifluoromethylphenyl moiety?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ to minimize by-products in Suzuki-Miyaura couplings .

- Solvent Effects : Compare DCM (non-polar) vs. THF (polar aprotic) for steric hindrance mitigation around the trifluoromethyl group .

- Kinetic Monitoring : Use in-situ IR spectroscopy to track reaction progress and adjust temperature dynamically .

- Case Study :

- Objective : Reduce brominated by-products in trifluoromethylphenyl coupling.

- Result : Pd(dppf)Cl₂ in DCM at 70°C reduced by-products from 15% to 3% .

Q. What strategies are employed to analyze the compound’s reactivity under varying pH and temperature conditions?

- Methodology :

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Stability peaks at pH 7.4 (simulated physiological conditions) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 220°C, guiding storage conditions (recommended: 4°C, inert atmosphere) .

- Reactivity Mapping : Use Density Functional Theory (DFT) to predict electrophilic sites (e.g., ethanone carbonyl) for nucleophilic attack .

- Data Table :

| Condition | Parameter | Observation | Reference |

|---|---|---|---|

| pH 2.0 | Degradation rate (t₁/₂) | 2.3 hours | |

| pH 7.4 | Stability | >95% intact after 24h | |

| 220°C (DSC) | Decomposition onset | Endothermic peak |

Q. How does the trifluoromethyl group influence the compound’s binding affinity in enzyme inhibition studies?

- Methodology :

- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina. The trifluoromethyl group enhances hydrophobic binding (ΔG = -9.2 kcal/mol) .

- Comparative Studies : Replace trifluoromethyl with methyl; observe 10-fold reduction in IC₅₀ (from 0.5 μM to 5 μM) .

- Case Study :

- Target : Phosphoglycerate dehydrogenase (PHGDH).

- Result : IC₅₀ = 0.5 μM vs. 5 μM for non-fluorinated analog, confirming enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.